molecular formula C11H13NO4 B8644330 Ethyl 2-(3-carbamoylphenoxy)acetate

Ethyl 2-(3-carbamoylphenoxy)acetate

Cat. No. B8644330
M. Wt: 223.22 g/mol
InChI Key: BADPJTCPOGQANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-carbamoylphenoxy)acetate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(3-carbamoylphenoxy)acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-4-8(6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

BADPJTCPOGQANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3-hydroxybenzamide (300 mg, 2.19 mmol) in MeCN (5 mL) was added ethyl bromoacetate (545 mg, 3.29 mmol) and K2CO3 (907 mg, 6.57 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was filtered and the filtrate concentrated. The residue was directly for the next step. LCMS (m/z): 224.1 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step Two
Name
Quantity
907 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The subject compound was prepared using the general method of Example 3, except that 10.0 g (72.9 mmol) of 3-hydroxybenzamide was reacted with 29.0 g (236.6 mmol) of ethyl chloroacetate and 19.0 g (137.5 mmole) of K2CO3 in the presence of 150 cc dry DMF. There was obtained 11.8 g (72%) of the desired product having an mp of 158°-159° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
72%

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